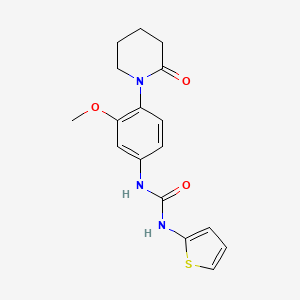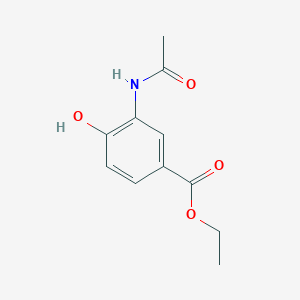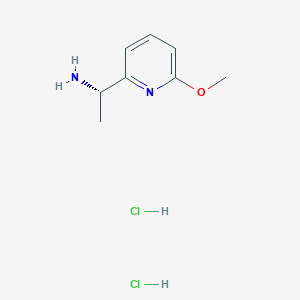![molecular formula C8H16F2N2O2S B2457342 N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide CAS No. 1823323-31-4](/img/structure/B2457342.png)
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C8H16F2N2O2S . This compound is notable for its unique structure, which includes a piperidine ring substituted with two fluorine atoms and an ethyl group linked to a methanesulfonamide moiety. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of 4,4-difluoropiperidine: This can be achieved through the fluorination of piperidine using appropriate fluorinating agents.
Alkylation: The 4,4-difluoropiperidine is then alkylated with an ethyl halide to introduce the ethyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated product with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for larger batch production.
Analyse Des Réactions Chimiques
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonamide group are likely involved in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide include other piperidine derivatives and sulfonamides. For example:
4,4-difluoropiperidine: Lacks the ethyl and methanesulfonamide groups.
N-ethylmethanesulfonamide: Lacks the piperidine ring and fluorine atoms.
This compound is unique due to the combination of the piperidine ring with fluorine substitutions and the methanesulfonamide group, which may confer specific chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2S/c1-15(13,14)11-4-7-12-5-2-8(9,10)3-6-12/h11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDWNKJNZYSISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2457263.png)


![2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2457269.png)

![4-methyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B2457271.png)



![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)

